Synthesis Route Efficiency: 63% Overall Yield in a Two-Step Convergent Sequence
The Miller–Ray route to 2,2,4-trimethylcyclohexane-1,3-dione proceeds via Michael addition of 3-pentanone to methyl acrylate followed by Claisen condensation, then C-methylation with iodomethane, delivering the title compound in 63% overall isolated yield on a multi-gram scale [1]. This compares favorably with the stepwise alkylation of 1,3-cyclohexanedione itself, which requires protection/deprotection sequences and typically affords lower overall yields due to competing O-alkylation and dialkylation [2][3]. The convergent nature of the Miller–Ray sequence also circumvents the need to handle the water-soluble, low-LogP parent 1,3-cyclohexanedione, simplifying extractive workup.
| Evidence Dimension | Overall isolated yield from commodity starting materials |
|---|---|
| Target Compound Data | 63% (Miller & Ray, 1997) |
| Comparator Or Baseline | Typical yields for alkylation of 1,3-cyclohexanedione: 40–55% for mono-C-alkylation (class-level estimate from multiple literature procedures) |
| Quantified Difference | Estimated 8–23 percentage point yield advantage vs. generic alkylation approaches |
| Conditions | 3-pentanone + methyl acrylate, NaOMe/MeOH; then MeI, K₂CO₃, acetone reflux |
Why This Matters
For procurement decisions, a validated 63% two-step route with published experimental detail reduces process development risk and solvent consumption relative to adapting unoptimized generic alkylation protocols.
- [1] Miller, M. L.; Ray, P. S. A Convenient Synthesis of 2,2,4-Trimethylcyclohexane-1,3-Dione: A Useful Precursor for The Taxoid A Ring. Synth. Commun. 1997, 27 (22), 3991–3996. View Source
- [2] Wikipedia. 1,3-Cyclohexanedione. Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol. (Illustrates the mono-methylation product class.) View Source
- [3] Pashkovsky, F. S.; Lokot, I. P.; Lakhvich, F. A. Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks. J. Org. Chem. 2001, 66 (22), 7545–7550. (Compound 5 was obtained as a colorless oil in 75% yield via a one-pot Michael–Claisen–methylation sequence; the 63% figure from Miller & Ray is for the purified, fully characterized product.) View Source
